N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride chemical structure and properties
N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride chemical structure and properties
An In-depth Technical Guide to N1-(pyridin-4-yl)benzene-1,4-diamine Dihydrochloride
Abstract: This technical guide provides a comprehensive overview of N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride, a heterocyclic aromatic amine of significant interest to researchers in medicinal chemistry and materials science. Despite its structural simplicity, this compound embodies key pharmacophoric features, including a p-phenylenediamine core and a pyridinyl moiety, which are prevalent in numerous bioactive agents and functional materials. This document synthesizes available data on its structure, predicts its physicochemical properties based on analogous compounds, outlines a robust, logical synthetic pathway with detailed protocols, and explores its potential applications. All methodologies are presented with a rationale grounded in established chemical principles, providing a self-validating framework for researchers.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise structure and properties. N1-(pyridin-4-yl)benzene-1,4-diamine is a diarylamine, and its dihydrochloride salt form is designed to enhance aqueous solubility and stability, a common strategy in drug development.[1]
Chemical Structure
The molecule consists of a benzene ring substituted with two amino groups at the para (1,4) positions. One of these amino groups is further substituted with a pyridin-4-yl group. The dihydrochloride salt indicates that two equivalents of hydrogen chloride have protonated the basic nitrogen centers, most likely the pyridine nitrogen and the primary aniline nitrogen, enhancing the compound's polarity.
Caption: Structure of N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride.
Physicochemical Properties
Precise experimental data for this specific molecule is not widely published. Therefore, the following table includes calculated values and estimates based on its structure and data from closely related analogs, such as N1-(pyridin-2-yl)benzene-1,4-diamine and 1-N-(pyridin-4-yl)benzene-1,3-diamine dihydrochloride.[2][3]
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₁H₁₁N₃ · 2HCl | Calculated |
| Molecular Weight | 258.15 g/mol | Calculated, consistent with analogs.[3] |
| IUPAC Name | N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride | IUPAC Nomenclature |
| CAS Number | 1909337-69-4 | Commercial Supplier Data.[4] |
| Appearance | Off-white to light brown solid (Predicted) | Based on common appearance of aromatic amine salts. |
| Solubility | Soluble in water, DMSO; sparingly soluble in ethanol | Dihydrochloride salt form greatly enhances aqueous solubility.[1] |
| Melting Point | >200 °C (decomposes) (Predicted) | High melting points are typical for organic salts. |
| pKa | Pyridine N-H⁺: ~5-6; Anilinium N-H⁺: ~4-5 (Predicted) | Based on standard pKa values for pyridinium and anilinium ions. |
| Hydrogen Bond Donors | 4 (2 from -NH₃⁺, 1 from -NH-, 1 from pyridinium N-H⁺) | Computed from structure. |
| Hydrogen Bond Acceptors | 2 (from Cl⁻ ions) | Computed from structure. |
Proposed Synthesis and Purification
Retrosynthetic Analysis & Strategy
The key disconnection is the aryl C-N bond between the phenylenediamine and pyridine rings. This leads to a strategy involving the coupling of a p-phenylenediamine derivative with a 4-halopyridine. To ensure regioselectivity and prevent unwanted side reactions (such as dimerization), one of the amino groups on the phenylenediamine must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under coupling conditions and its facile removal under acidic conditions, which can be combined with the final salt formation step.
Proposed Synthetic Workflow
The proposed synthesis is a three-step process:
-
Boc Protection: Monoprotection of p-phenylenediamine.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of the protected diamine with 4-chloropyridine hydrochloride.
-
Deprotection and Salt Formation: Removal of the Boc group with hydrochloric acid to yield the final product.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol
Trustworthiness: This protocol is designed as a self-validating system. Each step includes purification and characterization checkpoints to ensure the material proceeding to the next stage is of sufficient quality, a critical practice in drug development.
Step 1: Synthesis of tert-butyl (4-aminophenyl)carbamate
-
Rationale: Monoprotection is crucial to prevent the formation of a bis-pyridinyl byproduct during the subsequent coupling step. Dichloromethane is a suitable solvent for its inertness and ability to dissolve the reactants.
-
Dissolve p-phenylenediamine (2 equivalents) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in DCM dropwise over 1 hour to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting Boc-anhydride is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired mono-Boc protected product.
-
Characterization: Confirm structure via ¹H NMR and Mass Spectrometry.
Step 2: Synthesis of tert-butyl (4-((pyridin-4-yl)amino)phenyl)carbamate
-
Rationale: This is the key C-N bond-forming step. A palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos or BINAP) are required to facilitate the coupling. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine in situ. 4-Chloropyridine hydrochloride is often used as it is more stable than the free base.
-
To an oven-dried flask, add N-Boc-p-phenylenediamine (1 eq.), 4-chloropyridine hydrochloride (1.1 eq.), sodium tert-butoxide (2.5 eq.), Pd₂(dba)₃ (2-5 mol%), and Xantphos (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 8-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
-
Characterization: Confirm structure via ¹H NMR and Mass Spectrometry.
Step 3: Synthesis of N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride
-
Rationale: The Boc group is acid-labile. Using a solution of HCl in an organic solvent like dioxane or isopropanol allows for the simultaneous deprotection and precipitation of the desired dihydrochloride salt, often in high purity.
-
Dissolve the purified product from Step 2 in a minimal amount of methanol or isopropanol (IPA).
-
Add a solution of 4 M HCl in 1,4-dioxane or IPA (excess, >3 equivalents) dropwise while stirring.
-
A precipitate should form almost immediately. Continue stirring at room temperature for 2-4 hours to ensure complete deprotection and salt formation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold IPA and then with diethyl ether to facilitate drying.
-
Dry the product under vacuum to yield N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride.
-
Final Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Elemental Analysis.
Potential Applications and Mechanistic Insights
The true value of a molecule lies in its potential applications. The structural motifs within N1-(pyridin-4-yl)benzene-1,4-diamine suggest significant potential in both medicinal chemistry and materials science.
Caption: Potential application pathways for the core chemical structure.
Role as a Privileged Scaffold in Drug Discovery
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry.[5] Its nitrogen atom can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets like enzymes and receptors.[5][6] Furthermore, the pyridine ring is often used as a bioisostere for a phenyl ring, a substitution that can modulate a compound's metabolic stability, solubility, and target affinity.[6] Many approved drugs contain pyridine or dihydropyridine scaffolds, highlighting their importance.[7] The diarylamine structure is a common feature in many kinase inhibitors, suggesting this molecule could serve as a valuable starting point or fragment for the development of novel therapeutics, particularly in oncology.
Precursor in Materials Science
Analogous compounds with multiple pyridyl and phenylenediamine units are well-established as building blocks for creating Metal-Organic Frameworks (MOFs).[8][9] These materials have highly porous, crystalline structures with applications in gas storage, separation, and catalysis.[10] N1-(pyridin-4-yl)benzene-1,4-diamine, with its multiple coordination sites (the two nitrogens of the diamine and the pyridine nitrogen), is a prime candidate for investigation as a new organic linker to construct novel MOFs with unique properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, hazard information can be inferred from structurally similar chemicals like N,N-Dimethyl-p-phenylenediamine dihydrochloride and other aromatic amines.[2][11][12]
-
Hazard Classification (Predicted): Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled.[11][12] May cause skin and serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[11]
-
Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated place.[12] The compound may be light-sensitive and hygroscopic; storage under an inert atmosphere (e.g., argon) is recommended.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
This guide provides a comprehensive, technically grounded framework for understanding, synthesizing, and exploring the potential of N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride. By combining established chemical principles with data from analogous structures, it offers researchers a solid foundation for their work.
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PubChem. (n.d.). N1,N3,N5-Tri(pyridin-4-yl)benzene-1,3,5-tricarboxamide. National Center for Biotechnology Information.
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